alpha-Farnesene
alpha-Farnesene
Alpha-farnesene is a farnesene that is 1,3,6,10-tetraene substituted by methyl groups at positions 3, 7 and 11 respectively.
Alpha-Farnesene, also known as alph or α-farnesene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Farnesene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-farnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Farnesene exists in all eukaryotes, ranging from yeast to humans. Alpha-Farnesene is a sweet, bergamot, and citrus tasting compound that can be found in a number of food items such as tea, sweet orange, common oregano, and ginger. This makes Alpha-farnesene a potential biomarker for the consumption of these food products.
Alpha-Farnesene, also known as alph or α-farnesene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Farnesene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-farnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Farnesene exists in all eukaryotes, ranging from yeast to humans. Alpha-Farnesene is a sweet, bergamot, and citrus tasting compound that can be found in a number of food items such as tea, sweet orange, common oregano, and ginger. This makes Alpha-farnesene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
502-61-4
VCID:
VC21079568
InChI:
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+
SMILES:
CC(=CCCC(=CCC=C(C)C=C)C)C
Molecular Formula:
C15H24
Molecular Weight:
204.35 g/mol
alpha-Farnesene
CAS No.: 502-61-4
Cat. No.: VC21079568
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-farnesene is a farnesene that is 1,3,6,10-tetraene substituted by methyl groups at positions 3, 7 and 11 respectively. Alpha-Farnesene, also known as alph or α-farnesene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Farnesene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-farnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Farnesene exists in all eukaryotes, ranging from yeast to humans. Alpha-Farnesene is a sweet, bergamot, and citrus tasting compound that can be found in a number of food items such as tea, sweet orange, common oregano, and ginger. This makes Alpha-farnesene a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 502-61-4 |
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
| Standard InChI | InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+ |
| Standard InChI Key | CXENHBSYCFFKJS-VDQVFBMKSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C |
| SMILES | CC(=CCCC(=CCC=C(C)C=C)C)C |
| Canonical SMILES | CC(=CCCC(=CCC=C(C)C=C)C)C |
| Melting Point | 25 °C <25°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator